S-20928

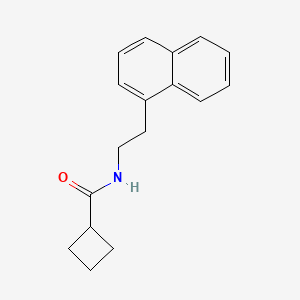

Description

Properties

CAS No. |

152302-33-5 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(2-naphthalen-1-ylethyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C17H19NO/c19-17(15-8-4-9-15)18-12-11-14-7-3-6-13-5-1-2-10-16(13)14/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,18,19) |

InChI Key |

GLXSBZGTGMPDKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |

Appearance |

Solid powder |

Other CAS No. |

152302-33-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-(1-naphthalenyl)ethyl)cyclobutanecarboxamide S 20928 S-20928 |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data for Compound S-20928

Following a comprehensive search for scientific literature and pharmacological data, no information was found for a compound designated "S-20928" in the context of drug development or biomedical research. The search queries for its mechanism of action, pharmacology, molecular target, and associated scientific literature did not yield any relevant results.

The designation "S-20928" does not appear in publicly accessible databases of chemical compounds, clinical trials, or in published research articles. This suggests that "S-20928" may be:

-

An internal, confidential designation for a compound in early-stage discovery that has not been publicly disclosed.

-

A compound that was discontinued during development and never published.

-

An incorrect or outdated identifier.

Without any foundational scientific information, it is not possible to provide the requested in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, or signaling pathway diagrams.

Researchers and professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or direct sources that may be available to them.

A Deep Dive into the Melatonin Receptor Binding Affinity of S-20928

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of S-20928, a naphthalenic analogue of melatonin, for the MT1 and MT2 melatonin receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the melatonergic system.

Introduction

S-20928, with the chemical name N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide, has been characterized as a putative competitive antagonist of melatonin receptors.[1] Understanding its binding characteristics is crucial for its use as a pharmacological tool and for the development of novel therapeutic agents targeting the melatonin system. This guide summarizes the available quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity Data

The binding affinity of S-20928 for the human MT1 and MT2 melatonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) is a measure of the binding affinity of a ligand for a receptor, where a higher pKi value indicates a stronger affinity.

| Compound | Receptor | pKi (mean ± SEM) |

| S-20928 | hMT1 | 7.27 ± 0.26 |

| hMT2 | 7.65 ± 0.28 |

Table 1: Binding affinities of S-20928 for human MT1 and MT2 receptors. Data extracted from Legros et al., 2014.[2]

Experimental Protocols: Radioligand Binding Assay

The following provides a detailed methodology for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound like S-20928.

Materials and Reagents

-

Membrane Preparation: Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK-293 cells).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity radioligand for melatonin receptors.

-

Competitor: S-20928 (unlabeled).

-

Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Instrumentation: Gamma counter for measuring radioactivity.

Assay Procedure

-

Membrane Preparation: Cell pellets containing the expressed receptors are homogenized in a lysis buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.

-

Competition Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin).

-

Add increasing concentrations of the unlabeled competitor, S-20928.

-

Add the membrane preparation to initiate the binding reaction.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known melatonin receptor ligand, such as melatonin, to saturate the receptors).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of S-20928.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the S-20928 concentration.

-

A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of S-20928 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Melatonin Receptor Signaling Pathways

Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[3] The binding of an agonist, such as melatonin, initiates a cascade of intracellular events. S-20928, as a competitive antagonist, is expected to block these downstream signaling pathways by preventing the binding of melatonin. Some studies also suggest that S-20928 may act as a partial agonist, meaning it can weakly activate these pathways on its own.[1]

Canonical Gi Signaling Pathway

The primary signaling pathway for both MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Caption: Canonical Gi-mediated signaling pathway of melatonin receptors.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for obtaining reliable affinity data.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

S-20928 exhibits nanomolar binding affinity for both MT1 and MT2 melatonin receptors, with a slight preference for the MT2 subtype. Its characterization as a competitive antagonist/partial agonist makes it a valuable tool for dissecting the physiological roles of these receptors. The standardized radioligand binding assay protocol outlined in this guide provides a robust method for further investigation of S-20928 and other novel melatonergic compounds. Understanding the precise interactions of such ligands with melatonin receptors is fundamental to advancing our knowledge of circadian biology and developing targeted therapies for related disorders.

References

- 1. Effects of two melatonin analogues, S-20098 and S-20928, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

S-227928: A Preclinical Technical Guide on Pharmacology and Toxicological Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-227928 is a novel antibody-drug conjugate (ADC) demonstrating significant preclinical promise for the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the available preclinical pharmacology of S-227928 and outlines the toxicological considerations that have guided its development. S-227928 is composed of a humanized monoclonal antibody targeting CD74, linked to the potent and selective MCL-1 inhibitor, S64315 (also known as MIK665). This design aims to deliver the cytotoxic payload directly to cancer cells expressing CD74, thereby enhancing the therapeutic index and mitigating systemic toxicities associated with non-targeted MCL-1 inhibition. Preclinical studies have demonstrated its targeted pro-apoptotic activity, synergistic effects with the BCL-2 inhibitor venetoclax, and efficacy in various in vitro and in vivo models of AML.

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently overexpressed in various cancers, including AML. Its overexpression is a known mechanism of intrinsic and acquired resistance to chemotherapy and targeted agents like the BCL-2 inhibitor venetoclax.[1] While direct inhibition of MCL-1 is a promising therapeutic strategy, the clinical development of small molecule MCL-1 inhibitors has been hampered by on-target toxicities in healthy tissues, particularly cardiac and gastrointestinal toxicities.[1]

S-227928 has been engineered to overcome these limitations. By targeting CD74, a cell surface protein highly expressed in several hematologic malignancies, including a significant percentage of AML patient samples, S-227928 aims for tumor-specific delivery of its MCL-1 inhibitor payload.[2][3] CD74 exhibits restricted expression in normal tissues, with notably low to no expression in cardiomyocytes and the gastrointestinal tract, providing a strong rationale for its selection as a target for ADC-mediated therapy.[2][3]

Pharmacology

Mechanism of Action

S-227928 exerts its anti-cancer effect through a multi-step process initiated by targeted binding and culminating in the induction of apoptosis:

-

Binding: The anti-CD74 monoclonal antibody component of S-227928 specifically binds to the CD74 receptor on the surface of malignant cells.[1]

-

Internalization and Payload Release: Following binding, the ADC-receptor complex is internalized by the cell. The linker, a cleavable valine-citrulline polyethylene glycol (PEG24) linker, is designed to be stable in circulation but is cleaved intracellularly by lysosomal enzymes, releasing the active MCL-1 inhibitor payload, S64315.[3]

-

MCL-1 Inhibition and Apoptosis Induction: The released S64315 binds with high affinity to the BH3-binding groove of the MCL-1 protein. This prevents MCL-1 from sequestering pro-apoptotic proteins like BIM, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[1][2]

The targeted delivery of the MCL-1 inhibitor is crucial for minimizing exposure of non-target tissues and is hypothesized to result in a wider therapeutic window compared to systemic MCL-1 inhibitors.

In Vitro Activity

S-227928 has demonstrated potent and target-dependent cytotoxic activity in a panel of AML cell lines.

Table 1: In Vitro Cytotoxicity of S-227928 in AML Cell Lines

| Cell Line | CD74 Expression | S-227928 LC50 |

| EOL-1 | High | <10 nM |

| K562 | Low | ~10 µM |

Data synthesized from preclinical studies.[2][4]

The pro-apoptotic activity of S-227928 was significantly enhanced when combined with the BCL-2 inhibitor, venetoclax, demonstrating synergistic cell killing in various AML cell lines, including those with TP53 mutations.[2] This synergistic effect is attributed to the dual blockade of two key anti-apoptotic proteins, MCL-1 and BCL-2.

In Vivo Preclinical Efficacy

The anti-leukemic activity of S-227928, both as a single agent and in combination with venetoclax, has been evaluated in patient-derived xenograft (PDX) models of AML.

In a PDX model using AML cells with TP53 mutations, the combination of S-227928 and venetoclax resulted in the most significant reduction in bone marrow blasts and a marked improvement in overall survival compared to vehicle control or either agent's corresponding control group.[2][4]

Table 2: In Vivo Efficacy of S-227928 in an AML PDX Model

| Treatment Group | Median Overall Survival (days) |

| Vehicle | 41 |

| S-227928 (30 mg/kg) | 49 |

| Isotype-MCL1i + Venetoclax | 59 |

| S-227928 (10 mg/kg) + Venetoclax | 78 |

| S-227928 (30 mg/kg) + Venetoclax | 96 |

Data from a study in a TP53-mutated AML PDX model.[2][4]

These findings strongly support the clinical development of S-227928, both as a monotherapy and in combination with venetoclax, for the treatment of AML.

Toxicology

A formal and comprehensive public report on the toxicology of S-227928 is not yet available as the compound is in early-stage clinical development. However, the design of S-227928 as an ADC is a key strategy to mitigate the known toxicities of systemic MCL-1 inhibitors.

Toxicological Considerations and Safety Strategy

The primary toxicological concern with MCL-1 inhibition is on-target toxicity in healthy tissues that rely on MCL-1 for survival. Clinical development of previous systemic MCL-1 inhibitors has been challenged by dose-limiting toxicities, including cardiac and gastrointestinal events.[1]

The safety strategy for S-227928 is centered on its targeted delivery approach:

-

Target Selection: CD74 was chosen for its high expression on AML cells and, crucially, its low expression on critical organs such as the heart.[2] This differential expression is intended to spare cardiomyocytes from the cytotoxic effects of the MCL-1 inhibitor payload.

-

Antibody-Drug Conjugate Platform: The use of an ADC platform is designed to confine the cytotoxic payload to CD74-expressing cells, thereby reducing systemic exposure and minimizing off-target and on-target, off-tumor toxicities.

Preclinical studies have shown that the viability of normal CD34+ hematopoietic progenitor cells was not significantly impacted by S-227928, in contrast to the cytotoxic effects of standard chemotherapy agents.[2] This suggests a degree of selectivity for malignant cells over normal hematopoietic stem and progenitor cells.

Future Toxicological Evaluation

As S-227928 progresses through clinical development, a comprehensive toxicological profile will be established through formal preclinical toxicology studies and careful monitoring in human clinical trials. Key areas of investigation will likely include:

-

Dose-limiting toxicities (DLTs): To be determined in Phase 1 clinical trials.[1]

-

On-target, off-tumor toxicities: Careful monitoring for any signs of toxicity in tissues with low levels of CD74 expression.

-

Off-target toxicities: Assessment of any toxicities unrelated to the intended mechanism of action.

-

Immunogenicity: Evaluation of the potential for the development of anti-drug antibodies.

Experimental Protocols

Detailed experimental protocols are proprietary to the developing pharmaceutical companies. However, based on the published preclinical data, the following general methodologies were likely employed.

In Vitro Cell Viability Assays

-

Cell Lines: A panel of human AML cell lines with varying levels of CD74 expression.

-

Treatment: Cells are treated with escalating concentrations of S-227928, isotype control ADC, and/or venetoclax for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: LC50 (50% lethal concentration) values are calculated using appropriate software.

Patient-Derived Xenograft (PDX) Models

-

Animal Model: Immunocompromised mice (e.g., NSG-SG3) are used to prevent graft rejection.[2]

-

Tumor Implantation: Primary AML cells from patients are transplanted into the mice, typically via intravenous injection.

-

Treatment: Once engraftment is confirmed, mice are randomized into treatment cohorts and administered vehicle, S-227928, control antibodies, and/or venetoclax according to a specified dosing schedule (e.g., S-227928 administered intravenously every 14 days).[2][4]

-

Efficacy Endpoints:

-

Tumor Burden: Monitored by methods such as flow cytometric analysis of bone marrow or peripheral blood for human leukemic cells.

-

Overall Survival: Monitored until mice meet predefined humane endpoints.

-

-

Statistical Analysis: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.

Conclusion

S-227928 is a promising, rationally designed antibody-drug conjugate that leverages the high expression of CD74 on AML cells to deliver a potent MCL-1 inhibitor. Preclinical data demonstrate its targeted activity, synergistic potential with venetoclax, and efficacy in in vivo models of AML. The ADC design represents a key strategy to mitigate the toxicities that have challenged the development of systemic MCL-1 inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of S-227928 in patients with hematologic malignancies. A Phase 1/2 clinical trial is planned to evaluate S-227928 as a single agent and in combination with venetoclax in patients with relapsed/refractory AML and other related leukemias.[1]

References

- 1. serviermedical.us [serviermedical.us]

- 2. researchgate.net [researchgate.net]

- 3. Paper: S227928: A Novel Anti-CD74 ADC with MCL-1 Inhibitor Payload for the Treatment of Acute Myeloid Leukemia (AML) and Other Hematologic Malignancies [ash.confex.com]

- 4. Paper: CD74 Antibody Conjugated to an MCL1 Inhibitor (S227928) Combines Synergistically with Venetoclax to Enhance Killing of Acute Myeloid Leukemia [ash.confex.com]

An In-depth Technical Guide to S-20928 for Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-20928, a naphthalenic analog of melatonin, has emerged as a noteworthy compound in the field of circadian rhythm research. This technical guide provides a comprehensive overview of S-20928, focusing on its mechanism of action, and its effects on the circadian system. This document synthesizes available data on its binding and functional characteristics, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and drug development efforts. While initially investigated as a putative melatonin antagonist, evidence points towards S-20928 functioning as a partial agonist at melatonin receptors, exhibiting a complex pharmacological profile that warrants detailed exploration.

Introduction

The regulation of circadian rhythms, the body's internal 24-hour clock, is crucial for maintaining physiological homeostasis. The neurohormone melatonin, primarily synthesized by the pineal gland, plays a pivotal role in this process by acting on two high-affinity G protein-coupled receptors, MT1 and MT2. The development of synthetic ligands targeting these receptors is a key strategy for treating a variety of disorders, including sleep disturbances, jet lag, and mood disorders. S-20928, chemically known as N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide, is one such synthetic ligand that has been investigated for its potential to modulate the melatonergic system. This guide delves into the technical details of S-20928 to provide a foundational resource for researchers in the field.

Physicochemical Properties

| Property | Value |

| IUPAC Name | N-[2-(1-naphthyl)ethyl]cyclobutanecarboxamide |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Mechanism of Action: A Partial Agonist at Melatonin Receptors

S-20928 interacts with the melatonin receptors, MT1 and MT2. While initially explored as a potential antagonist, in vivo studies have characterized it as a partial agonist[1]. This dualistic nature means that S-20928 can weakly activate melatonin receptors on its own and can also compete with and block the effects of full agonists like melatonin, particularly at higher concentrations.

A study using quantitative autoradiography in the pars tuberalis of rats demonstrated that acute administration of S-20928 at a high dose (10 mg/kg) decreased melatonin receptor density, an effect also observed with melatonin itself[1]. However, at a lower dose (1 mg/kg), S-20928 did not affect melatonin receptor binding on its own, but it could block the melatonin-induced decrease in receptor density, showcasing its partial agonist/antagonist properties[1].

Melatonin Receptor Signaling Pathways

Melatonin receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including those involving phospholipase C (PLC) and ion channels. As a partial agonist, S-20928 would be expected to elicit a submaximal response in these pathways compared to a full agonist like melatonin.

Figure 1: S-20928 signaling at melatonin receptors.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for S-20928 regarding its binding affinities (Ki) and functional efficacies (EC50) at human or rodent MT1 and MT2 receptors. The primary characterization comes from a study in the rat pars tuberalis, which provides qualitative and semi-quantitative evidence of its partial agonist activity[1]. Further research is required to fully quantify its receptor pharmacology.

Experimental Protocols

Detailed experimental protocols specifically for S-20928 are not extensively published. However, based on the available literature and general practices in the field, the following methodologies are relevant for its study.

In Vitro Assays

5.1.1. Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of S-20928 to displace a radiolabeled ligand (e.g., [¹²⁵I]-iodomelatonin) from MT1 and MT2 receptors.

-

Cell Lines: HEK293 or CHO cells stably expressing human or rodent MT1 or MT2 receptors.

-

Radioligand: [¹²⁵I]-iodomelatonin.

-

Procedure:

-

Prepare cell membranes from the transfected cell lines.

-

Incubate a fixed concentration of [¹²⁵I]-iodomelatonin with varying concentrations of S-20928 and the cell membranes.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

Calculate the IC50 value (concentration of S-20928 that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

5.1.2. Functional Assay (e.g., cAMP Assay for determining functional efficacy)

This assay measures the effect of S-20928 on the downstream signaling of melatonin receptors, typically by quantifying changes in cAMP levels.

-

Cell Lines: As above, expressing MT1 or MT2 receptors.

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add varying concentrations of S-20928.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Generate a dose-response curve to determine the EC50 (concentration of S-20928 that produces 50% of the maximal response) and the Emax (maximal effect).

-

Figure 2: Workflow for in vitro characterization of S-20928.

In Vivo Assays

5.2.1. Locomotor Activity Monitoring in Rodents

This assay assesses the effect of S-20928 on the daily rest-activity cycle.

-

Animals: Rats or mice are commonly used.

-

Housing: Animals are individually housed in cages equipped with running wheels or infrared beam arrays to monitor activity. A standard 12:12 light-dark cycle is maintained.

-

Procedure:

-

Allow animals to acclimate to the housing conditions and establish a stable baseline activity rhythm.

-

Administer S-20928 at a specific circadian time (e.g., prior to the dark phase). Doses used in a previous study were 1 mg/kg and 10 mg/kg (i.p.) in rats[1].

-

Continuously record locomotor activity for several days to weeks.

-

Analyze the data for changes in the phase, period, and amplitude of the activity rhythm.

-

5.2.2. Core Body Temperature Monitoring in Rodents

This assay measures the effect of S-20928 on the circadian rhythm of core body temperature.

-

Animals: Rats or mice.

-

Procedure:

-

Surgically implant a telemetry transmitter into the abdominal cavity of the animals to continuously monitor core body temperature.

-

Allow animals to recover and establish a stable baseline temperature rhythm.

-

Administer S-20928 at a specific circadian time.

-

Continuously record core body temperature.

-

Analyze the data for changes in the phase, period, and amplitude of the temperature rhythm.

-

Figure 3: General workflow for in vivo circadian rhythm studies.

Pharmacokinetics and Pharmacodynamics

There is currently no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or detailed pharmacodynamic profile of S-20928. Such studies are crucial for understanding its in vivo effects and for designing effective dosing regimens.

Potential Applications in Circadian Rhythm Research

Given its partial agonist nature, S-20928 could be a valuable tool for dissecting the roles of MT1 and MT2 receptors in circadian regulation. Its ability to both weakly activate and, at higher concentrations, block melatonin's effects allows for a nuanced modulation of the melatonergic system. For instance, it could be used to investigate the consequences of a dampened, but not completely abolished, melatonin signal. A study in a preclinical model of Parkinson's disease showed that a 1 mg/kg dose of S-20928 facilitated modest improvements in motor function, while a higher dose exacerbated deficits, highlighting the complexity of its in vivo effects[2].

Conclusion and Future Directions

S-20928 is a naphthalenic melatonin analog with a partial agonist profile at melatonin receptors. While its in vivo effects have been preliminarily explored, a significant gap remains in our understanding of its quantitative pharmacology, pharmacokinetics, and specific effects on circadian rhythms. Future research should focus on:

-

Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional efficacies (EC50, Emax) of S-20928 at both MT1 and MT2 receptors across different species.

-

Detailed In Vivo Circadian Studies: Systematically evaluating the dose-dependent effects of S-20928 on locomotor activity and core body temperature rhythms in various animal models of circadian disruption.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, excretion, and time-course of action of S-20928 to inform the design of future experiments.

A more complete understanding of S-20928 will not only clarify its potential as a therapeutic agent but also enhance its utility as a pharmacological tool to further unravel the complexities of the melatonergic system and its role in circadian biology.

References

- 1. Effects of two melatonin analogues, S-20098 and S-20928, on melatonin receptors in the pars tuberalis of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recovery of experimental Parkinson's disease with the melatonin analogues ML-23 and S-20928 in a chronic, bilateral 6-OHDA model: a new mechanism involving antagonism of the melatonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gaboxadol (MK-0928) in Sleep: A Technical Guide for Researchers

An In-depth Examination of the Novel Hypnotic Agent Targeting Extrasynaptic GABA-A Receptors

This technical guide provides a comprehensive overview of the investigational hypnotic agent gaboxadol (formerly known as S-20928 and MK-0928) and its role in sleep modulation. Designed for researchers, scientists, and drug development professionals, this document details the unique mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.

Introduction: A Novel Approach to Insomnia Treatment

Gaboxadol emerged as a potential therapeutic for insomnia with a mechanism of action distinct from commonly prescribed sleep aids like benzodiazepines and Z-drugs.[1] Instead of modulating synaptic GABA-A receptors, gaboxadol acts as a selective agonist at extrasynaptic GABA-A receptors, specifically those containing α4 and δ subunits.[1][2] This preferential activity on receptors responsible for tonic inhibition was hypothesized to promote a more physiological sleep architecture.

Mechanism of Action: Targeting Tonic Inhibition

The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Its effects are mediated through two main types of receptors: synaptic and extrasynaptic GABA-A receptors.

-

Synaptic Receptors: These receptors are located in the synapse and are activated by high concentrations of GABA released from presynaptic terminals, leading to rapid, short-lasting "phasic" inhibition.

-

Extrasynaptic Receptors: Located outside the synapse, these receptors have a high affinity for GABA and are activated by ambient levels of the neurotransmitter, resulting in a persistent "tonic" inhibition that helps to set the overall excitability of neurons.

Gaboxadol is a direct agonist of the extrasynaptic GABA-A receptors, particularly those containing the α4 and δ subunits.[1][2] By activating these receptors, gaboxadol enhances tonic inhibition, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This is believed to be the primary mechanism underlying its hypnotic effects.

Summary of Clinical Trial Data

Multiple clinical studies have investigated the efficacy and safety of gaboxadol in patients with primary insomnia. The following tables summarize the quantitative data from key polysomnography (PSG) and patient-reported outcomes.

Table 1: Polysomnography (PSG) Outcomes in Adult Patients with Primary Insomnia

| Study / Dose | Wake After Sleep Onset (WASO) - Change from Baseline (min) | Latency to Persistent Sleep (LPS) - Change from Baseline (min) | Slow Wave Sleep (SWS) - Change from Baseline (min) |

| Adult Study (30 nights) | |||

| Gaboxadol 15 mg | Statistically significant improvement vs. placebo | No significant effect | Enhanced |

| Gaboxadol 10 mg | No significant difference vs. placebo | No significant difference vs. placebo | Enhanced |

| Elderly Study (30 nights) | |||

| Gaboxadol 10 mg | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo (Nights 1/2 only) | Enhanced |

| Gaboxadol 5 mg | Statistically significant improvement vs. placebo (Nights 1/2 only) | No significant difference vs. placebo | Enhanced |

Note: Data compiled from a 30-night polysomnography study in adult and elderly patients.

Table 2: Patient-Reported Outcomes in Adult Patients with Primary Insomnia (3-Month Studies)

| Study / Dose | Subjective Total Sleep Time (sTST) - Difference vs. Placebo (min) | Subjective Time to Sleep Onset (sTSO) - Difference vs. Placebo (min) |

| Study 1 | ||

| Gaboxadol 15 mg | +20.4 (p < 0.01) | -9.8 (p < 0.05) |

| Gaboxadol 10 mg | No significant effect | No significant effect |

| Study 2 | ||

| Gaboxadol 15 mg | +14.5 (not significant) | -4.9 (not significant) |

Note: Data from two 3-month randomized, controlled studies (NCT00103818 and NCT00095069).[3]

Experimental Protocols

The clinical evaluation of gaboxadol in insomnia has primarily relied on polysomnography and patient-reported outcomes.

Polysomnography (PSG)

Objective: To objectively measure sleep architecture and continuity.

Methodology:

-

Participants: Adult and elderly patients with a diagnosis of primary insomnia according to DSM-IV criteria. Key exclusion criteria typically included other sleep disorders (e.g., sleep apnea), unstable medical or psychiatric conditions, and use of medications affecting sleep.

-

Procedure: Standard overnight PSG was conducted in a sleep laboratory. The monitoring array included:

-

Electroencephalogram (EEG) to monitor brain waves and determine sleep stages.

-

Electrooculogram (EOG) to record eye movements.

-

Electromyogram (EMG) to measure muscle activity, particularly at the chin.

-

Electrocardiogram (ECG) to monitor heart rate and rhythm.

-

Respiratory monitoring (nasal/oral airflow, thoracic and abdominal effort) to rule out sleep-disordered breathing.

-

Pulse oximetry to measure blood oxygen saturation.

-

-

Data Analysis: Sleep records were scored by trained technicians according to the Rechtschaffen and Kales (R&K) or the American Academy of Sleep Medicine (AASM) criteria. Key parameters analyzed included:

-

Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

-

Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

-

Sleep Stages: Percentage and duration of Stage 1, 2, Slow Wave Sleep (SWS; Stages 3 & 4), and REM sleep.

-

Total Sleep Time (TST): Total duration of sleep.

-

Patient-Reported Outcomes

Objective: To assess the subjective experience of sleep and daytime function.

Methodology:

-

Instruments: Patients typically completed daily sleep diaries and questionnaires.

-

Procedure: Participants recorded their sleep patterns at home throughout the study period.

-

Key Endpoints:

-

Subjective Total Sleep Time (sTST): Patient's estimate of their total sleep duration.

-

Subjective Time to Sleep Onset (sTSO): Patient's estimate of the time it took to fall asleep.

-

Subjective Wake After Sleep Onset (sWASO): Patient's estimate of time spent awake during the night.

-

Number of Awakenings: Patient-reported count of nocturnal awakenings.

-

Sleep Quality: Assessed using rating scales.

-

Pharmacokinetics and Metabolism

Gaboxadol is primarily metabolized via glucuronidation, with UGT1A9 being the main enzyme involved.[1][4] Its major metabolite is gaboxadol-O-glucuronide.[4] The drug is predominantly excreted in the urine as both the parent compound and its glucuronide conjugate.[4] Gaboxadol is not significantly metabolized by the cytochrome P450 system, suggesting a lower potential for drug-drug interactions with compounds that inhibit or induce these enzymes.[1]

Conclusion

Gaboxadol represents a novel approach to the treatment of insomnia through its selective agonism of extrasynaptic GABA-A receptors. Clinical trials have demonstrated its potential to improve sleep maintenance and increase slow-wave sleep. While its development for insomnia was discontinued, the study of gaboxadol has significantly advanced our understanding of the role of tonic inhibition in sleep regulation and provides a valuable foundation for the development of future hypnotic agents with novel mechanisms of action.

References

- 1. Gaboxadol - Wikipedia [en.wikipedia.org]

- 2. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcsm.aasm.org [jcsm.aasm.org]

- 4. Metabolism and renal elimination of gaboxadol in humans: role of UDP-glucuronosyltransferases and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

S-20928: A Technical Guide to its Application as a Melatonin Signaling Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-20928, a naphthalenic derivative of melatonin, has emerged as a critical pharmacological tool for the investigation of melatonin receptor signaling. This technical guide provides an in-depth overview of S-20928, its interaction with melatonin receptors MT1 and MT2, and detailed protocols for its use in key experimental assays. Its complex pharmacological profile, exhibiting antagonist activity at the MT1 receptor and mixed agonist/antagonist properties at the MT2 receptor, makes it a unique probe for dissecting the distinct roles of these two receptor subtypes in various physiological processes. Understanding the nuances of S-20928's mechanism of action is paramount for its effective application in research and drug development.

Core Data Summary

The following table summarizes the quantitative pharmacological data for S-20928 at human melatonin receptors.

| Parameter | Receptor | Value | Notes |

| Binding Affinity (pKi) | MT1 | 5.78 | This value reflects the dissociation constant of the inhibitor. |

| MT2 | ~7.0 | S-20928 displays a higher affinity for the MT2 receptor compared to the MT1 receptor. | |

| Functional Activity | MT1 | Antagonist | Fully inhibits melatonin-induced GTPγS binding and poorly inhibits cAMP production (less than 25%). Does not induce receptor internalization. |

| MT2 | Mixed Agonist/Antagonist | Slightly inhibits melatonin-induced GTPγS binding and inhibits 50% of cAMP production. Does not induce receptor internalization, suggesting a predominant antagonist behavior in this pathway. |

Melatonin Signaling Pathway

The canonical signaling pathway for melatonin receptors involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to many of the physiological effects of melatonin.

Caption: Melatonin Receptor Signaling Pathway and the Action of S-20928.

Experimental Protocols

Radioligand Binding Assay for Melatonin Receptors

This protocol details a competitive binding assay to determine the affinity (Ki) of S-20928 for the MT1 and MT2 melatonin receptors using a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.

Materials:

-

Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Competitor: S-20928.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM melatonin.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Polyethylenimine (PEI) solution (0.3-0.5%).

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the glass fiber filters in 0.3-0.5% PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of cell membranes (protein concentration to be optimized, typically 10-50 µ g/well ).

-

50 µL of 2-[¹²⁵I]-iodomelatonin at a concentration near its Kd (typically 50-100 pM).

-

50 µL of S-20928 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding wells, add 50 µL of 10 µM melatonin instead of S-20928.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of S-20928.

-

Determine the IC50 value (the concentration of S-20928 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of S-20928 as an antagonist at melatonin receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

-

Cell culture medium.

-

S-20928.

-

Melatonin.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed the MT1 or MT2 expressing cells into 384-well white opaque plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of S-20928 and a fixed concentration of melatonin (e.g., at its EC80 for cAMP inhibition). Also, prepare a stock solution of forskolin.

-

Antagonist Mode Assay:

-

Pre-incubate the cells with varying concentrations of S-20928 for 15-30 minutes at 37°C.

-

Add a fixed concentration of melatonin and incubate for a further 15-30 minutes.

-

Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.

-

-

Agonist Mode Assay (to test for intrinsic activity):

-

Incubate the cells with varying concentrations of S-20928 for 15-30 minutes.

-

Stimulate the cells with forskolin for 30 minutes.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-alone response (100%).

-

For the antagonist mode, plot the cAMP levels against the log concentration of S-20928 to determine its IC50 for blocking the melatonin effect.

-

For the agonist mode, plot the cAMP levels against the log concentration of S-20928 to assess any intrinsic agonistic or inverse agonistic activity.

-

The Enigmatic Profile of S-20928: A Technical Guide to its Interaction with MT1 and MT2 Melatonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-20928, chemically identified as N-[2-(1-naphthyl) ethyl] cyclobutyl carboxamide, is a synthetic naphthalenic analogue of melatonin. Its pharmacological profile at the two high-affinity melatonin receptors, MT1 and MT2, presents a complex and nuanced picture, deviating from that of a classical agonist or antagonist. This technical guide provides a comprehensive analysis of the available data on the effects of S-20928 at these two key receptors, with a focus on its binding characteristics, functional activity, and the underlying experimental methodologies.

Quantitative Analysis of S-20928 Interaction with MT1 and MT2 Receptors

The interaction of S-20928 with MT1 and MT2 receptors has been primarily characterized through functional assays, revealing a profile of a partial agonist. While precise competitive binding affinity values (Ki) from radioligand displacement assays are not extensively reported, its functional potency and efficacy have been quantified in several key signaling pathways.

Table 1: Functional Activity of S-20928 at Human MT1 Receptors

| Functional Assay | Parameter | Value | Reference |

| GTPγS Binding | pEC50 | - | [1] |

| Emax (% of Melatonin) | No Agonist Effect | [1] | |

| cAMP Inhibition | pKi | 5.78 | [1] |

| % Inhibition | < 25% | [1] | |

| β-Arrestin Recruitment | Agonist Activity | No | [1] |

| Antagonist Activity | Yes | [1] |

Table 2: Functional Activity of S-20928 at Human MT2 Receptors

| Functional Assay | Parameter | Value | Reference |

| GTPγS Binding | pEC50 | ~7 | [1] |

| Emax (% of Melatonin) | Partial Agonist | [1] | |

| cAMP Inhibition | pKi | ~7 | [1] |

| % Inhibition | ~50% | [1] | |

| β-Arrestin Recruitment | Agonist Activity | No | [1] |

| Antagonist Activity | Yes | [1] |

Note: The binding affinity of S-20928 for melatonin receptors is described as being in the 100 nmol/L range[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of S-20928.

Radioligand Binding Assay (General Protocol)

This assay is employed to determine the binding affinity of a compound for a receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.

-

Incubation: Membranes are incubated with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the unlabeled competitor compound (S-20928).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

-

Membrane Preparation: Membranes from cells expressing MT1 or MT2 receptors are used.

-

Incubation: Membranes are incubated with the test compound (S-20928), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Reaction Termination: The binding reaction is stopped by the addition of ice-cold buffer.

-

Separation: Bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by liquid scintillation counting.

-

Data Analysis: The potency (EC50) and efficacy (Emax) of the compound to stimulate [³⁵S]GTPγS binding are calculated.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of MT1 and MT2 receptor activation.

-

Cell Culture: Cells expressing MT1 or MT2 receptors are cultured.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound (S-20928).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF).

-

Data Analysis: The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50 or pKi) and efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways of MT1/MT2 receptors and the workflows of the key experimental assays.

References

Methodological & Application

S-20928 experimental protocol for in vivo studies

Disclaimer

The following Application Notes and Protocols for "S-20928" are provided as a template and example of the requested content format. An extensive search for a publicly documented experimental compound designated "S-20928" yielded no specific results. Therefore, the data, protocols, and signaling pathways described below are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals.

Application Notes and Protocols: S-20928 In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-20928 is a novel small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document outlines the experimental protocols for in vivo evaluation of S-20928 in a murine model of rheumatoid arthritis. The provided methodologies cover efficacy, pharmacokinetic, and preliminary toxicology assessments.

Data Presentation

Table 1: Pharmacokinetic Parameters of S-20928 in C57BL/6 Mice

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

| Cmax (ng/mL) | 1520 ± 210 | 850 ± 150 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4100 ± 620 |

| Half-life (t½) (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |

| Bioavailability (%) | N/A | 64 |

| Clearance (mL/min/kg) | 10.4 ± 2.1 | N/A |

| Volume of Distribution (Vd) (L/kg) | 1.2 ± 0.3 | N/A |

Table 2: Efficacy of S-20928 in Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |

| Vehicle Control | 12.5 ± 1.8 | 4.2 ± 0.5 |

| S-20928 (10 mg/kg, PO, daily) | 4.2 ± 0.9 | 2.1 ± 0.3 |

| Dexamethasone (1 mg/kg, IP, daily) | 3.5 ± 0.7 | 1.8 ± 0.2 |

| p < 0.05 compared to Vehicle Control |

Experimental Protocols

Pharmacokinetic Study in C57BL/6 Mice

Objective: To determine the pharmacokinetic profile of S-20928 following intravenous and oral administration.

Animals: Male C57BL/6 mice, 8-10 weeks old, n=3 per time point.

Methodology:

-

Formulation:

-

IV formulation: S-20928 dissolved in 5% DMSO, 40% PEG300, 55% saline to a final concentration of 0.2 mg/mL.

-

PO formulation: S-20928 suspended in 0.5% methylcellulose in water to a final concentration of 1 mg/mL.

-

-

Dosing:

-

IV group: Administer a single bolus dose of 2 mg/kg via the tail vein.

-

PO group: Administer a single dose of 10 mg/kg via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (approximately 50 µL) via retro-orbital sinus puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of S-20928 are quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

-

Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of S-20928 in a preclinical model of rheumatoid arthritis.

Animals: Male DBA/1 mice, 8-10 weeks old.

Methodology:

-

Induction of Arthritis:

-

Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail.

-

Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

-

-

Treatment:

-

Begin treatment on Day 21, upon the first signs of arthritis.

-

Administer S-20928 (10 mg/kg, PO) or vehicle daily for 21 days.

-

A positive control group receives Dexamethasone (1 mg/kg, IP) daily.

-

-

Efficacy Assessment:

-

Monitor body weight and clinical signs of arthritis every other day.

-

Arthritis is scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Terminal Procedures (Day 42):

-

Collect blood for cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest paws for histological analysis to assess joint inflammation, pannus formation, and bone erosion.

-

Visualizations

Caption: Proposed mechanism of action for S-20928.

Caption: Workflow for the in vivo pharmacokinetic study.

Caption: Experimental timeline for the CIA efficacy study.

Application Notes and Protocols: S-20928 Dosage for Rodent Models

Note: The identifier "S-20928" does not correspond to a known therapeutic agent or research compound in publicly available scientific and pharmaceutical databases. All searches for "S-20928" consistently refer to a legislative bill from the United States Congress.

Therefore, it is not possible to provide specific dosage, administration, or protocol information for "S-20928" in rodent models. The following sections provide a generalized framework and template that can be adapted once the correct compound name is identified. Researchers should substitute "Compound-X" with the actual name of the substance being investigated.

Compound Information (Hypothetical Framework)

| Parameter | Description |

| Compound Name | Compound-X (formerly misidentified as S-20928) |

| Target/Mechanism of Action | e.g., Selective serotonin reuptake inhibitor, EGFR antagonist, etc. |

| Formulation/Vehicle | e.g., 0.5% w/v methylcellulose in sterile water, 10% DMSO in saline, etc. |

| Storage Conditions | e.g., -20°C, protected from light |

Recommended Dosage in Rodent Models (Hypothetical Examples)

The optimal dosage for a novel compound must be determined empirically through dose-ranging studies. The table below illustrates how such data would be presented.

| Rodent Model | Route of Administration | Dosing Range (mg/kg) | Dosing Frequency | Therapeutic Indication |

| C57BL/6 Mouse | Oral (p.o.) | 5 - 50 | Once daily (QD) | e.g., Oncology |

| BALB/c Mouse | Intraperitoneal (i.p.) | 1 - 20 | Twice daily (BID) | e.g., Inflammation |

| Sprague-Dawley Rat | Intravenous (i.v.) | 0.5 - 10 | Single dose | e.g., Pharmacokinetics |

| Wistar Rat | Subcutaneous (s.c.) | 10 - 100 | Every other day | e.g., Metabolic Disease |

Experimental Protocols (General Templates)

Animal Models

-

Species/Strain: Specify the species (e.g., Mus musculus, Rattus norvegicus) and strain (e.g., C57BL/6, Sprague-Dawley).

-

Age and Weight: State the age (e.g., 8-10 weeks) and weight range (e.g., 20-25 g for mice, 200-250 g for rats) at the start of the experiment.

-

Acclimation: Describe the acclimation period (e.g., 7 days) and housing conditions (e.g., 12-hour light/dark cycle, temperature, humidity, ad libitum access to food and water).

-

Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of Dosing Solution

-

On the day of dosing, allow Compound-X to equilibrate to room temperature.

-

Weigh the required amount of Compound-X using a calibrated analytical balance.

-

Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

If Compound-X has poor solubility, first dissolve it in a minimal amount of a suitable solvent (e.g., DMSO).

-

Gradually add the vehicle to the dissolved compound while vortexing or sonicating to create a homogenous suspension or solution.

-

The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum (typically <10%) and be consistent across all treatment groups, including the vehicle control.

-

Store the final formulation on ice, protected from light, for the duration of the dosing procedure.

Administration of Compound-X

-

Gently restrain the animal using an appropriate technique for the chosen administration route.

-

Accurately determine the animal's body weight to calculate the precise volume of the dosing solution to be administered.

-

For oral gavage (p.o.), use a proper-sized, blunt-tipped gavage needle.

-

For intraperitoneal (i.p.) injection, inject into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder.

-

For intravenous (i.v.) injection, the lateral tail vein is most commonly used.

-

Administer the calculated volume slowly and carefully.

-

Monitor the animal for a short period post-administration for any adverse reactions.

-

The vehicle control group should receive an equivalent volume of the vehicle solution through the same route and on the same schedule.

Visualizations (Illustrative Examples)

The following diagrams illustrate the type of visualizations that would be created once the specific experimental workflow and mechanism of action for the correct compound are known.

Caption: Generalized workflow for in vivo compound testing in rodent models.

Caption: Example diagram of a compound inhibiting a signaling pathway.

Critical Information Gap Identified for Compound S-20928

Dear Researcher,

Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to identify any information regarding the biological activity, mechanism of action, or therapeutic target of the compound designated S-20928 . While a chemical identifier and formula (C₁₇H₁₉NO) exist, there is no associated functional data that would allow for the creation of scientifically valid application notes or protocols for its combination with 2-Deoxy-D-glucose (2-DG).

The development of a rational drug combination protocol is contingent upon a clear understanding of the individual mechanisms of each compound and the scientific basis for their potential synergy. Without this foundational knowledge for S-20928, any proposed experimental design, signaling pathway, or data interpretation would be entirely speculative and without scientific merit.

Information Required to Proceed

To fulfill your request, we would require the following essential information about S-20928:

-

Biological Target(s): What protein, enzyme, or pathway does S-20928 interact with?

-

Mechanism of Action: How does S-20928 exert its biological effect (e.g., inhibitor, agonist, etc.)?

-

Cellular Effects: What are the known effects of S-20928 on cellular processes (e.g., apoptosis, cell cycle arrest, metabolic changes)?

-

Therapeutic Rationale for Combination: What is the scientific hypothesis for combining S-20928 with a glycolysis inhibitor like 2-DG?

Example Application Notes & Protocols: 2-DG in Combination Therapy

To demonstrate the format and level of detail you can expect once the necessary information for S-20928 is available, we have created a template using a known combination: Metformin and 2-Deoxy-D-glucose (2-DG) . This combination is documented in scientific literature to synergistically target cancer cell metabolism.[1][2]

Application Note & Protocol: Using Metformin in combination with 2-Deoxy-D-glucose (2-DG) to Target Cancer Cell Metabolism

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Rationale

Cancer cells exhibit altered metabolism, often relying heavily on aerobic glycolysis for energy production (the Warburg effect).[3] This metabolic shift presents a key therapeutic vulnerability. 2-Deoxy-D-glucose (2-DG) is a glucose analog that competitively inhibits hexokinase and phosphoglucose isomerase, key enzymes in the glycolytic pathway, leading to ATP depletion and cellular stress.[3][4][5][6]

Metformin, a widely used anti-diabetic drug, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its anti-cancer effects include the inhibition of mitochondrial complex I, leading to reduced ATP production and suppression of anabolic processes.

The combination of Metformin and 2-DG creates a dual metabolic blockade. By simultaneously inhibiting both glycolysis (2-DG) and mitochondrial respiration (Metformin), the combination can synergistically induce a severe energy crisis in cancer cells, leading to enhanced cytotoxicity and apoptosis.[1][2]

2. Mechanism of Action: Dual Metabolic Inhibition

The synergistic effect of the Metformin and 2-DG combination stems from their complementary attacks on the two primary ATP-generating pathways in cancer cells.

-

2-Deoxy-D-glucose (2-DG): Enters the cell via glucose transporters. It is phosphorylated by Hexokinase to 2-DG-6-Phosphate, which cannot be further metabolized. This accumulation inhibits both Hexokinase and Phosphoglucose Isomerase, effectively shutting down glycolysis.[3][5] This leads to reduced ATP, induction of ER stress, and can inhibit N-linked glycosylation.[1][5][7]

-

Metformin: Primarily acts on mitochondria to inhibit Complex I of the electron transport chain. This reduces oxidative phosphorylation, decreases ATP synthesis, and increases the cellular AMP/ATP ratio, leading to the activation of the energy sensor AMPK.

By blocking both major energy sources, the combination prevents cancer cells from adapting to the inhibition of a single pathway, leading to robust anti-tumor effects.

3. Quantitative Data Summary

The following tables represent typical data obtained from in vitro studies of drug combinations. Values are illustrative.

Table 1: Single Agent IC₅₀ Values in MDA-MB-231 Breast Cancer Cells (72h)

| Compound | IC₅₀ (mM) |

|---|---|

| Metformin | 10.5 |

| 2-Deoxy-D-glucose | 4.2 |

Table 2: Combination Index (CI) Values for Metformin + 2-DG CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy.

| Fa (Fraction affected) | Metformin (mM) | 2-DG (mM) | Combination Index (CI) |

|---|---|---|---|

| 0.25 | 2.0 | 0.8 | 0.85 |

| 0.50 | 5.0 | 2.0 | 0.62 |

| 0.75 | 10.0 | 4.0 | 0.45 |

4. Experimental Protocols

4.1. Cell Viability Assay (MTT/WST-1)

This protocol outlines the determination of cell viability after treatment with Metformin and 2-DG, alone and in combination.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 3,000-8,000 cells/well. Allow cells to adhere overnight.

-

Drug Preparation: Prepare stock solutions of Metformin (in water) and 2-DG (in culture medium). Prepare a dilution series for each drug. For combination studies, a fixed-ratio or matrix design can be used.

-

Treatment: Remove old media and add 100 µL of fresh media containing the drugs at their final concentrations. Include wells for untreated controls and vehicle controls.

-

Incubation: Incubate plates for the desired time period (e.g., 72 hours).

-

Viability Assessment:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize formazan crystals with 100 µL of DMSO.

-

Read absorbance at 570 nm.

-

-

Data Analysis: Normalize absorbance values to the untreated control to determine percent viability. Use software like GraphPad Prism or R to calculate IC₅₀ values and synergy scores (e.g., Combination Index via CompuSyn software).

4.2. Apoptosis Assay (Annexin V/PI Staining)

Methodology:

-

Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates. After 24 hours, treat with IC₅₀ concentrations of Metformin, 2-DG, or the combination for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

We look forward to receiving the necessary information on S-20928 to provide you with a similarly detailed and accurate set of application notes and protocols tailored to your specific research needs.

References

- 1. mdpi.com [mdpi.com]

- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]

- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for S-20928 Administration in Rat Brain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of S-20928, a naphthalenic analogue of melatonin and a putative partial agonist at melatonin receptors, for in vivo studies in rat brains. The following protocols and data are compiled from available preclinical research to facilitate experimental design and ensure procedural consistency.

Compound Information

| Compound Name | S-20928 |

| Full Name | N-[2-(1-naphthyl)ethyl]cyclobutylcarboxamide |

| Synonyms | S 20928 |

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| Mechanism of Action | Partial agonist at melatonin receptors (MT₁ and MT₂) |

Data Presentation: Quantitative Summary

The following table summarizes the available quantitative data for S-20928 administration in rat brain studies.

| Parameter | Value | Species/Strain | Route of Administration | Notes | Reference |

| Effective Dose Range | 1 - 10 mg/kg | Wistar Rat | Intraperitoneal (i.p.) | At 1 mg/kg, S-20928 was ineffective on melatonin receptors. At 10 mg/kg, it blocked the melatonin-induced decrease in receptor density and also induced a decrease in binding capacity when administered alone. | [1] |

| Pharmacodynamic Endpoint | 4 hours post-injection | Wistar Rat | i.p. | Effects on 2-(¹²⁵I)-melatonin binding in the pars tuberalis were assessed 4 hours after S-20928 administration. | [1] |

| Observed Effects | - No effect on melatonin receptor density at 1 mg/kg.- At 10 mg/kg, blocked melatonin-induced receptor downregulation.- At 10 mg/kg alone, decreased melatonin receptor binding capacity. | Wistar Rat | i.p. | These findings suggest that S-20928 acts as a partial agonist at melatonin receptors in the rat pars tuberalis.[1] In the suprachiasmatic nucleus and intergeniculate leaflet of Syrian hamsters, low doses (<2.0 mg/kg, i.p.) partially blocked the effects of melatonin agonists, while higher doses (2.0-10 mg/kg, i.p.) alone decreased the firing rates of light-sensitive cells by 25-50% for 5-30 minutes, indicating mixed agonist/antagonist properties.[2] |

Experimental Protocols

Preparation of S-20928 for Intraperitoneal Injection

Objective: To prepare a solution or suspension of S-20928 suitable for intraperitoneal administration in rats.

Materials:

-

S-20928 powder

-

Vehicle (see discussion below)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (23-25 gauge)

Vehicle Selection: S-20928 is a lipophilic compound.[3] The selection of an appropriate vehicle is critical for ensuring its solubility and bioavailability. While the specific vehicle used in the cited study by Pevet et al. (1998) is not mentioned, common vehicles for lipophilic compounds in rodent studies include:

-

Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. For in vivo use, it is typically diluted with saline or phosphate-buffered saline (PBS) to a final concentration of 0.5-5% to minimize toxicity.[4]

-

Oil-based vehicles: Corn oil, sesame oil, or olive oil can be used for highly lipophilic drugs administered via oral or intraperitoneal routes.[5]

-

Polyethylene glycol (PEG) and Propylene Glycol: These can be used for compounds with intermediate solubility.[5]

Recommended Protocol (using DMSO and Saline):

-

Weigh the required amount of S-20928 powder in a sterile microcentrifuge tube.

-

Add a small volume of 100% DMSO to dissolve the powder completely. Vortex thoroughly.

-

Gradually add sterile saline to the DMSO concentrate to reach the final desired concentration and a final DMSO concentration of ≤5%. For example, to prepare a 1 mg/mL solution with 5% DMSO, dissolve 10 mg of S-20928 in 0.5 mL of DMSO, and then add sterile saline to a final volume of 10 mL.

-

Vortex the final solution vigorously to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but stability should be confirmed.

-

Prepare fresh on the day of the experiment.

Intraperitoneal (i.p.) Administration Protocol

Objective: To administer S-20928 to a rat via intraperitoneal injection.

Materials:

-

Prepared S-20928 solution

-

Sterile syringe (1 mL or 3 mL) and needle (23-25 gauge, 5/8" or smaller)[5]

-

70% ethanol for disinfection

-

Gauze pads

Procedure:

-

Animal Restraint: Proper restraint is crucial for a safe and accurate injection. A two-person technique is often recommended for rats.[5] One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. The rat should be held with its head tilted slightly downward.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]

-

Injection: a. Swab the injection site with a 70% ethanol-soaked gauze pad. b. Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity. c. Gently aspirate to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe. d. If aspiration is clear, inject the solution smoothly. The maximum recommended injection volume for a rat is 10 mL/kg.[5] e. Withdraw the needle and return the animal to its cage.

-

Post-injection Monitoring: Observe the animal for any signs of distress, such as abdominal discomfort or lethargy.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Melatonin Receptors

S-20928 exerts its effects by interacting with MT₁ and MT₂ receptors, which are G-protein coupled receptors. The diagram below illustrates the primary signaling cascades initiated by the activation of these receptors.

Caption: Melatonin receptor signaling cascade.

Experimental Workflow for a Pharmacodynamic Study

The following diagram outlines a typical workflow for investigating the pharmacodynamic effects of S-20928 in the rat brain.

Caption: Workflow for a pharmacodynamic study of S-20928.

Logical Relationship of S-20928's Dual Activity

This diagram illustrates the dose-dependent dual agonist/antagonist-like properties of S-20928 at melatonin receptors.

Caption: Dose-dependent effects of S-20928.

References

- 1. Selective Enhancement of REM Sleep in Male Rats through Activation of Melatonin MT1 Receptors Located in the Locus Ceruleus Norepinephrine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonin analogues as agonists and antagonists in the circadian system and other brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: S-20928 in Cancer Cell Line Experiments

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Extensive searches of publicly available scientific literature and databases did not yield specific information regarding a compound designated "S-20928" for use in cancer cell line experiments. The following application notes and protocols are therefore based on general principles and commonly employed techniques in the field of cancer cell biology for the evaluation of novel therapeutic compounds. Should "S-20928" be an internal designation for a known compound, or a novel agent with a different public identifier, these guidelines can be adapted accordingly once the specific mechanism of action and molecular targets are identified.

For the purpose of illustrating the application of a hypothetical novel anti-cancer agent, we will refer to the compound as "Compound X" throughout this document. The experimental designs and data presented are representative examples and should be tailored to the specific characteristics of the actual compound and the cancer cell lines under investigation.

Application Notes

Overview of Compound X in Cancer Cell Lines

Compound X is a hypothetical small molecule inhibitor designed to target a critical signaling pathway implicated in tumor progression and survival. These application notes provide a framework for characterizing the in vitro activity of Compound X across a panel of human cancer cell lines. The primary objectives are to determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and identify potential biomarkers of sensitivity or resistance.

Key Applications

-

Determination of Anti-proliferative Activity: Assessing the ability of Compound X to inhibit the growth of various cancer cell lines.

-

Evaluation of Cytotoxicity: Quantifying the direct cell-killing effects of Compound X.

-

Mechanism of Action Studies: Investigating the molecular pathways modulated by Compound X, including cell cycle arrest and apoptosis induction.

-

Biomarker Discovery: Identifying genetic or protein expression signatures that correlate with sensitivity to Compound X.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the cytotoxic effects of Compound X on cancer cell lines.

Protocol: Fluorometric Microculture Cytotoxicity Assay (FMCA)

This protocol is adapted from established methods for measuring cytotoxicity.[1]

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of Compound X to create a range of concentrations.

-

Add the desired concentrations of Compound X to the appropriate wells. Include a vehicle control (solvent only) and a positive control (e.g., a known cytotoxic agent like vincristine).[1]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Add 100 µL of a solution containing fluorescein diacetate (FDA) to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The fluorescence intensity is proportional to the number of viable cells.[1]

-

-

Data Analysis:

-